molecular formula C16H24N2O2S B6439433 1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane CAS No. 2549033-07-8

1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane

Cat. No. B6439433
CAS RN: 2549033-07-8
M. Wt: 308.4 g/mol
InChI Key: IOTQVKALPNLOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane is a cyclic organic compound with a sulfonyl group and a diazepane ring system. It is a cyclic ether, which is a class of organic compounds with a ring structure containing two oxygen atoms. The compound has been studied for its potential applications in the synthesis of organic molecules as well as its potential use in chemical and biological research.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane has been studied for its potential applications in the synthesis of organic molecules. The compound can be used as a building block for the synthesis of other organic molecules, such as polymers, pharmaceuticals, and other organic compounds. It has also been studied for its potential use in chemical and biological research.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the compound acts as a nucleophile, meaning that it can react with other molecules to form new compounds. It is also believed to be able to form complexes with other molecules, which can be used in chemical and biological research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to be non-toxic and is not thought to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a building block for the synthesis of other organic molecules. However, it is not as stable as some other compounds, which can limit its use in some experiments. Additionally, it is not as soluble as some other compounds and can be difficult to work with in some experiments.

Future Directions

1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane has potential for further research and development. Possible future directions include the development of new synthetic methods for the synthesis of the compound, the development of new methods for its use in chemical and biological research, and the investigation of its potential use in the synthesis of pharmaceuticals and other organic molecules. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its potential applications in the medical field.

Synthesis Methods

1-(cyclopropanesulfonyl)-4-[(4-methylphenyl)methyl]-1,4-diazepane can be synthesized from the reaction of cyclopropanesulfonyl chloride and 4-methylphenylmethyl 1,4-diazepane in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, in which the sulfonyl chloride acts as a leaving group and is replaced by the 4-methylphenylmethyl group.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(4-methylphenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-14-3-5-15(6-4-14)13-17-9-2-10-18(12-11-17)21(19,20)16-7-8-16/h3-6,16H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTQVKALPNLOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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